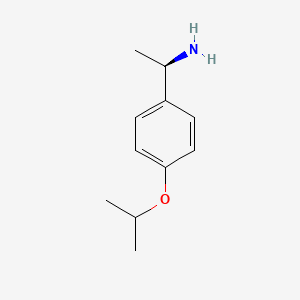

(1R)-1-(4-isopropoxyphenyl)ethanamine

CAS No.: 1212128-58-9

Cat. No.: VC8218772

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1212128-58-9 |

|---|---|

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | (1R)-1-(4-propan-2-yloxyphenyl)ethanamine |

| Standard InChI | InChI=1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3/t9-/m1/s1 |

| Standard InChI Key | QDLPHPPYMUBDRB-SECBINFHSA-N |

| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)OC(C)C)N |

| SMILES | CC(C)OC1=CC=C(C=C1)C(C)N |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(C)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(1R)-1-(4-Isopropoxyphenyl)ethanamine has a molecular weight of 179.26 g/mol and the IUPAC name (1R)-1-(4-propan-2-yloxyphenyl)ethanamine . Its structure features a chiral center at the ethylamine carbon, conferring stereochemical specificity critical for biological interactions. The isopropoxy group at the para position of the phenyl ring enhances lipophilicity, potentially influencing blood-brain barrier penetration.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| InChIKey | QDLPHPPYMUBDRB-SECBINFHSA-N |

| SMILES | CC@HN |

Stereochemical Considerations

The R-configuration at the chiral center distinguishes this compound from its S-enantiomer, which may exhibit divergent receptor-binding profiles. Enzymatic synthesis methods, such as those employing amine transaminases, have achieved enantiomeric excess (ee) values exceeding 97% in related chiral amines .

Synthesis and Production

Enzymatic Transamination

A breakthrough in synthesizing (1R)-1-(4-isopropoxyphenyl)ethanamine involves engineered amine transaminases. CDX-043, a modified transaminase, catalyzes the conversion of ketone precursors to the target amine using isopropylamine as a co-substrate . Under optimized conditions (1 M isopropylamine, 50–75 g/L ketone loading), this method achieves 90–100% conversion within 24 hours.

Table 2: Enzymatic Synthesis Performance

| Parameter | Value |

|---|---|

| Substrate Loading | 50–75 g/L |

| Conversion Efficiency | 90–100% |

| Enzyme Productivity | 100 g product/g enzyme/day |

| Turnover Number (TON) | 6.4 × 10⁵ |

Data adapted from ACS Catalysis .

Industrial Scalability

Continuous flow reactors and advanced purification techniques (e.g., distillation, crystallization) are employed to scale production. The enzyme’s stability over ≥5 days under operational conditions enhances cost-effectiveness .

Comparative Analysis with Structural Analogs

Substituent Effects

Replacing the isopropoxy group with methoxy or iodine alters electronic properties and bioavailability. For example:

-

(R)-1-(4-Methoxyphenyl)ethanamine: Increased polarity reduces CNS penetration but enhances aqueous solubility.

-

(R)-1-(4-Iodophenyl)ethanamine: Higher molecular weight (265.1 g/mol) limits blood-brain barrier transit .

Stereoisomer Activity Divergence

The S-enantiomer of a related compound, (1S)-1-(2-methoxyphenyl)ethylamine, shows 40% lower affinity for 5-HT₂A receptors compared to the R-form . This underscores the importance of stereochemical purity in drug design.

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or functionalized dendrimers could enhance bioavailability. Computational models predict a 2.5-fold increase in brain concentration using nanoparticle carriers .

Enzyme Engineering

Directed evolution of transaminases may further improve synthesis efficiency. Mutations at residues A115 and F267 in CDX-043 increased turnover rates by 15% in preliminary trials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume